2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Overview
Description
2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a synthetic compound with the molecular formula C14H18N2O8. It is commonly used as a substrate in enzymatic assays to measure the activity of N-acetyl-beta-D-glucosaminidase, an enzyme involved in the breakdown of glycoproteins and glycolipids .
Mechanism of Action
Target of Action
The primary target of 2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, also known as 2-Nitrophenyl-N-acetyl-beta-D-glucosaminide, is N-acetyl-β-glucosaminidase , an enzyme found in human urine . This enzyme plays a crucial role in the metabolism of glycoproteins and glycolipids.
Mode of Action
This compound acts as a substrate for N-acetyl-β-glucosaminidase . When the enzyme interacts with this compound, it cleaves the glycosidic bond, resulting in the release of 2-nitrophenol .
Result of Action
The enzymatic action on this compound results in the release of 2-nitrophenol . This compound is yellow in color, which allows for a colorimetric assay of N-acetyl-β-glucosaminidase activity .
Action Environment
The action of this compound is influenced by the environment in which it is present. For instance, the pH and temperature of the urine can affect the activity of N-acetyl-β-glucosaminidase and, consequently, the rate at which the compound is metabolized .
Biochemical Analysis
Biochemical Properties
2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is commonly used as a substrate for the enzyme N-acetyl-β-glucosaminidase . This enzyme catalyzes the hydrolysis of the compound, resulting in the release of 2-nitrophenol, a yellow compound that can be detected colorimetrically . This makes this compound a valuable tool for studying the activity of N-acetyl-β-glucosaminidase and other related enzymes .
Cellular Effects
The effects of this compound on cells are largely dependent on the activity of N-acetyl-β-glucosaminidase and other enzymes that interact with it . The hydrolysis of this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the overall cellular context .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its interactions with enzymes such as N-acetyl-β-glucosaminidase . When this compound is hydrolyzed by the enzyme, it releases 2-nitrophenol, which can then participate in further biochemical reactions . This process can influence enzyme activity, alter gene expression, and induce changes in cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is stable under normal conditions, but it can degrade over time, particularly in the presence of enzymes like N-acetyl-β-glucosaminidase . Long-term studies have shown that this compound can have lasting effects on cellular function, both in vitro and in vivo .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with dosage. At low doses, this compound may have minimal effects, but at higher doses, it can induce significant changes in enzyme activity and cellular function . The specific effects can depend on the animal model used and the overall experimental conditions .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the activity of N-acetyl-β-glucosaminidase and other enzymes . It can interact with various enzymes and cofactors, and it can influence metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins, and it can influence its own localization and accumulation .
Subcellular Localization
The subcellular localization of this compound can vary depending on the cell type and the overall cellular context . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound can influence its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves the reaction of 2-nitrophenol with N-acetyl-beta-D-glucosamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation and Reduction: The nitro group in the compound can undergo reduction to form amino derivatives, while the hydroxyl groups can be oxidized under specific conditions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis is typically carried out in aqueous solutions at physiological pH and temperature.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Major Products Formed
Hydrolysis: 2-nitrophenol and N-acetyl-beta-D-glucosamine.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized forms of the hydroxyl groups.
Scientific Research Applications
2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study the activity of glycosidases.
Biology: Employed in the quantification of glycoproteins and glycolipids in biological samples.
Industry: Applied in the production of biochemical reagents and in quality control processes.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl N-acetyl-beta-D-glucosaminide: Similar in structure but differs in the position of the nitro group.
p-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: Another structural isomer with similar applications.
Uniqueness
2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is unique due to its specific use as a substrate for N-acetyl-beta-D-glucosaminidase assays. Its structural properties allow for precise measurement of enzyme activity, making it a valuable tool in biochemical research and diagnostics .
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-nitrophenoxy)oxan-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-5-3-2-4-8(9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12-,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMQUEGJJUADKD-DHGKCCLASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801196733 | |
Record name | 2-Nitrophenyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801196733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13264-92-1 | |
Record name | 2-Nitrophenyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13264-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013264921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitrophenyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801196733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.948 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.